

# Validation of Cerium-142 as a Reliable Paleo-Redox Proxy: A Comparative Guide

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## Compound of Interest

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The reconstruction of past oceanic redox conditions is crucial for understanding Earth's climate history, biogeochemical cycles, and the evolution of life. Geochemical proxies preserved in marine sediments provide a window into these ancient environments. Among the emerging proxies, the stable isotope composition of Cerium ( $^{142}\text{Ce}/^{140}\text{Ce}$ , expressed as  $\delta^{142}\text{Ce}$ ) is gaining traction as a sensitive indicator of past oxygen levels. This guide provides an objective comparison of **Cerium-142** with established paleo-redox proxies, supported by experimental data and detailed methodologies, to assist researchers in selecting and applying the most appropriate tools for their studies.

## The Principle of Cerium-Based Paleo-Redox Proxies

Cerium (Ce), a rare earth element, is unique in its ability to be oxidized from a soluble trivalent state ( $\text{Ce}^{3+}$ ) to a highly insoluble tetravalent state ( $\text{Ce}^{4+}$ ) under oxic conditions. This redox sensitivity forms the basis of two complementary cerium-based proxies: the Cerium anomaly ( $\text{Ce}/\text{Ce}^*$ ) and the stable isotope ratio  $\delta^{142}\text{Ce}$ .

Under anoxic (oxygen-depleted) conditions, Ce behaves like its neighboring trivalent rare earth elements. However, in an oxic water column,  $\text{Ce}^{3+}$  is oxidized to  $\text{Ce}^{4+}$  and preferentially scavenged by particles, particularly manganese and iron oxyhydroxides. This process leads to a depletion of Ce relative to its neighbors in seawater, resulting in a negative Ce anomaly in authigenic marine sediments like carbonates. Conversely, the particles that scavenge the Ce

become enriched, potentially leading to positive Ce anomalies in ferromanganese nodules and other hydrogenous sediments.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Recent analytical advances have enabled the precise measurement of stable Ce isotope ratios ( $^{142}\text{Ce}/^{140}\text{Ce}$ ). Experimental and field studies have shown that the oxidation of  $\text{Ce}^{3+}$  to  $\text{Ce}^{4+}$  is accompanied by isotopic fractionation, where the oxidized phase ( $\text{Ce}^{4+}$ ) becomes enriched in the lighter isotope ( $^{140}\text{Ce}$ ) relative to the remaining dissolved  $\text{Ce}^{3+}$  pool.[\[4\]](#) Consequently, sediments forming under oxic conditions that incorporate this isotopically light  $\text{Ce}^{4+}$  will record lower  $\delta^{142}\text{Ce}$  values. In contrast, the residual seawater becomes isotopically heavier, and sediments forming in anoxic zones where this dissolved  $\text{Ce}^{3+}$  is incorporated will reflect this heavier isotopic signature.[\[4\]](#) The coupling of Ce anomaly and  $\delta^{142}\text{Ce}$ , therefore, offers a more quantitative tool to distinguish between suboxic and fully oxic conditions.[\[1\]](#)

## Comparison with Alternative Paleo-Redox Proxies

While Cerium-based proxies are powerful, they are often used in conjunction with other established paleo-redox indicators to build a more robust understanding of past environments. The most commonly used alternatives include Uranium (U) and Molybdenum (Mo) systems.

Proxy System	Principle	Redox Conditions Indicated	Advantages	Limitations
Cerium (Ce/Ce & $\delta^{142}\text{Ce}$ )	Oxidation of $\text{Ce}^{3+}$ to insoluble $\text{Ce}^{4+}$ in oxic waters, leading to elemental and isotopic fractionation.	Oxic, Suboxic, Anoxic	Sensitive to mildly oxidizing conditions; dual-proxy approach (Ce/Ce and $\delta^{142}\text{Ce}$ ) provides more quantitative constraints. <sup>[1]</sup>	Can be influenced by diagenesis and detrital contamination; interpretation can be complex in settings with high particulate loads.
Uranium (U/Th & $\delta^{238}\text{U}$ )	Reduction of soluble U(VI) to insoluble U(IV) in anoxic and euxinic (anoxic and sulfidic) sediments.	Anoxic, Euxinic	U is relatively abundant in seawater; $\delta^{238}\text{U}$ can provide a global perspective on the extent of seafloor anoxia.	Less sensitive to suboxic conditions; U/Th ratios can be affected by sediment source variations; $\delta^{238}\text{U}$ can be influenced by diagenesis.

Molybdenum (Mo EF & $\delta^{98/95}\text{Mo}$ )	Scavenging of molybdate ( $\text{MoO}_4^{2-}$ ) onto Mn-Fe oxyhydroxides in oxic waters, and conversion to particle-reactive thiomolybdates in euxinic waters, leading to enrichment and isotopic fractionation.	Euxinic	Highly sensitive to the presence of hydrogen sulfide (euxinia); $\delta^{98/95}\text{Mo}$ in black shales can reflect the global seawater Mo isotope composition.	Not a reliable indicator for non-sulfidic anoxia; Mo cycle is complex and can be influenced by local reservoir effects in restricted basins. <a href="#">[5][6]</a>

## Experimental Protocols

Accurate and reproducible data are fundamental to paleo-redox reconstructions. The following sections outline the key experimental methodologies for the analysis of Cerium, Uranium, and Molybdenum isotopes.

### Cerium Isotope ( $\delta^{142}\text{Ce}$ ) Analysis

#### 1. Sample Preparation and Digestion:

- Sediment samples (typically 50-100 mg of powdered carbonate or shale) are weighed into clean Teflon beakers.
- Organic matter is removed using a low-temperature ashing procedure or treatment with a weak oxidizing agent.
- For carbonates, a sequential leaching procedure is often employed to separate the authigenic carbonate fraction from detrital and oxide phases. A common method involves an initial weak acid leach (e.g., 0.5 M acetic acid) to remove the most labile carbonate, followed by a stronger leach to dissolve the bulk of the carbonate.[\[7\]](#)

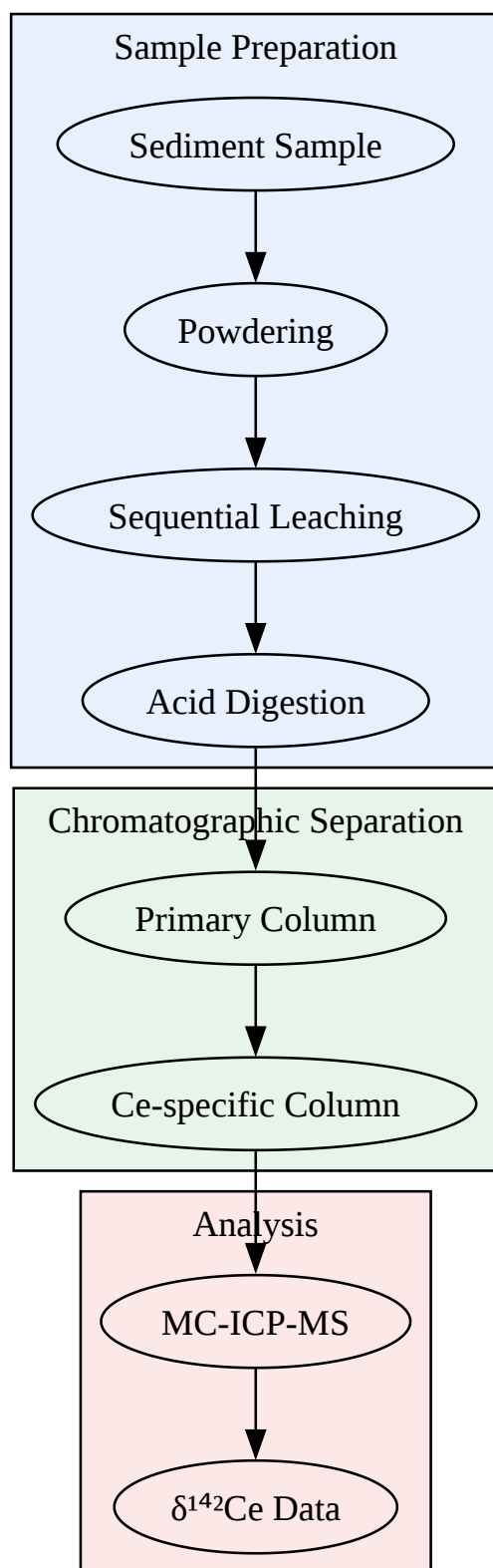
- The leachate is then completely dissolved in a mixture of concentrated hydrofluoric (HF) and nitric (HNO<sub>3</sub>) acids.

## 2. Chromatographic Separation of Cerium:

- A multi-stage ion exchange chromatography procedure is required to isolate Ce from the sample matrix and other rare earth elements, particularly Neodymium (Nd) and Samarium (Sm), which have isobaric interferences on <sup>142</sup>Ce.
- A common procedure involves a primary column to separate the bulk of the matrix elements, followed by a second column using a specific resin (e.g., Eichrom DGA or Ln resin) and eluent (e.g., α-hydroxyisobutyric acid) to isolate Ce from other REEs.[\[7\]](#)[\[8\]](#)

## 3. Mass Spectrometry (MC-ICP-MS):

- The purified Ce fraction is introduced into a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
- Measurements are typically made in static mode, simultaneously collecting ion beams of <sup>140</sup>Ce and <sup>142</sup>Ce.
- Instrumental mass bias is corrected using a sample-standard bracketing method, often with an internal standard (e.g., a Sm spike) to monitor for and correct any residual isobaric interferences.[\[7\]](#)
- δ<sup>142</sup>Ce values are reported in per mil (‰) relative to a certified standard material.



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## Uranium-Thorium (U/Th) and Uranium Isotope ( $\delta^{238}\text{U}$ ) Analysis

### 1. Sample Digestion:

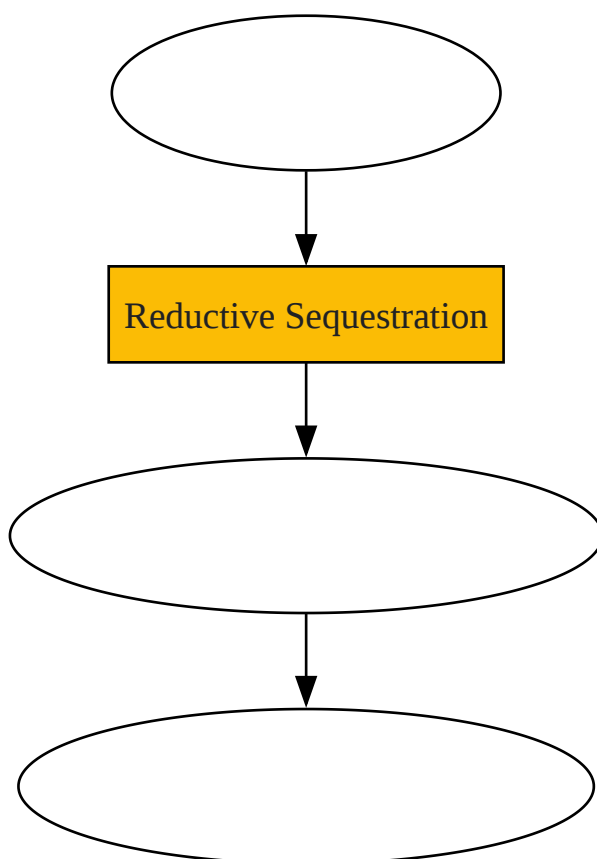
- A known amount of powdered sediment is completely dissolved using a mixture of concentrated HF, HNO<sub>3</sub>, and perchloric (HClO<sub>4</sub>) acids.

### 2. Chromatographic Separation:

- Uranium and Thorium are separated from the sample matrix using anion exchange chromatography with a resin such as Eichrom UTEVA.[8]

### 3. Mass Spectrometry (MC-ICP-MS):

- Uranium and Thorium concentrations are determined by isotope dilution MC-ICP-MS.
- For  $\delta^{238}\text{U}$  analysis, the purified U fraction is measured on an MC-ICP-MS. Instrumental mass bias is corrected using a double-spike technique (e.g., a  $^{233}\text{U}$ - $^{236}\text{U}$  spike).
- $\delta^{238}\text{U}$  values are reported in per mil (‰) relative to a certified U standard.



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## Molybdenum Isotope ( $\delta^{98/95}\text{Mo}$ ) Analysis

### 1. Sample Digestion:

- Organic-rich shale samples are typically ashed at a controlled temperature to remove organic matter.
- The ashed sample is then digested in a mixture of concentrated HF and HNO<sub>3</sub>.

### 2. Chromatographic Separation:

- Molybdenum is separated from the sample matrix using a two-stage anion exchange chromatography process.

### 3. Mass Spectrometry (MC-ICP-MS):

- The purified Mo fraction is analyzed on an MC-ICP-MS.



- A double-spike technique (e.g., a  $^{97}\text{Mo}$ - $^{100}\text{Mo}$  spike) is employed to correct for instrumental mass fractionation.
- $\delta^{98/95}\text{Mo}$  values are reported in per mil (‰) relative to a certified Mo standard.

## Concluding Remarks

The **Cerium-142** paleo-redox proxy, particularly when combined with the conventional Cerium anomaly, offers a powerful tool for reconstructing past ocean oxygenation, with particular sensitivity to the transition from anoxic to oxic conditions. While established proxies like Uranium and Molybdenum systems are invaluable, especially for identifying anoxic and euxinic environments, a multi-proxy approach is always recommended for a comprehensive and robust paleoenvironmental reconstruction. The choice of proxy will ultimately depend on the specific research question, the depositional setting, and the geological time period of interest. As analytical techniques continue to improve, the precision and applicability of all these proxies will undoubtedly increase, providing ever clearer insights into Earth's dynamic history.

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## References

- 1. [dipot.ulb.ac.be](http://dipot.ulb.ac.be) [[dipot.ulb.ac.be](http://dipot.ulb.ac.be)]
- 2. [research-collection.ethz.ch](http://research-collection.ethz.ch) [[research-collection.ethz.ch](http://research-collection.ethz.ch)]
- 3. [myweb.fsu.edu](http://myweb.fsu.edu) [[myweb.fsu.edu](http://myweb.fsu.edu)]
- 4. High-precision cerium isotope analysis by thermal ionization mass spectrometry using the Ce<sup>+</sup> technique - Journal of Analytical Atomic Spectrometry (RSC Publishing) [[pubs.rsc.org](http://pubs.rsc.org)]
- 5. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 6. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 7. Single-Stage Extraction Technique for Ce Stable Isotopes and Measurement by MC-ICP-MS - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

- 8. Sequential separation of cerium (Ce) and neodymium (Nd) in geological samples for high-precision analysis of stable Ce isotopes, and stable and radiogenic Nd isotopes by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
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